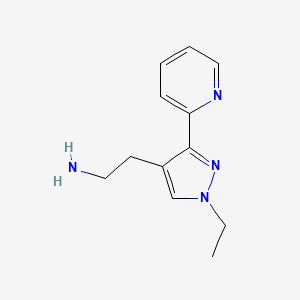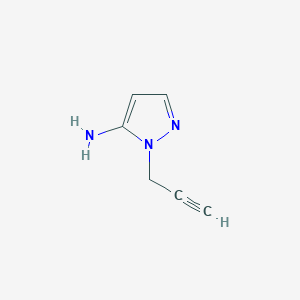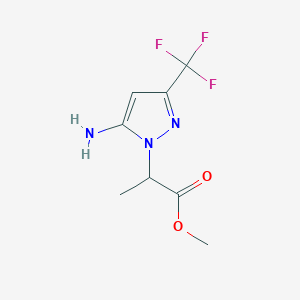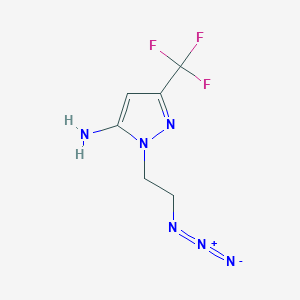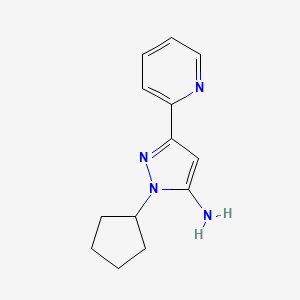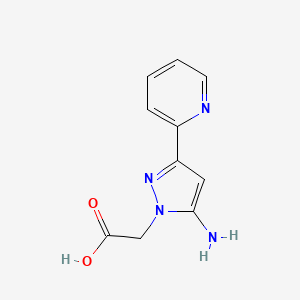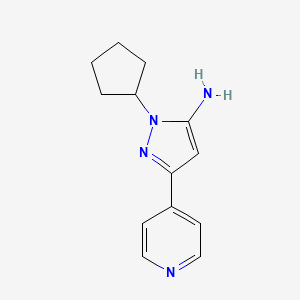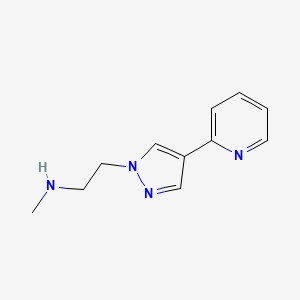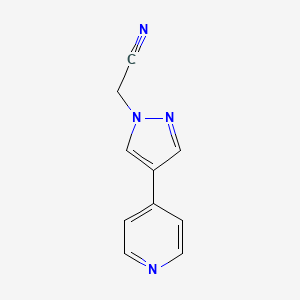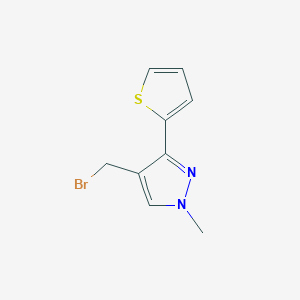
4-(溴甲基)-1-甲基-3-(噻吩-2-基)-1H-吡唑
描述
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based compounds can be synthesized using various methods. For instance, one study discussed the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用
抗菌应用
衍生自吡唑结构的化合物,包括与 4-(溴甲基)-1-甲基-3-(噻吩-2-基)-1H-吡唑相关的化合物,已被合成并评估其抗菌特性。例如,由类似结构合成的衍生物已显示出对致病性酵母菌(白色念珠菌)和霉菌(曲霉)的显着抗菌活性,表明这些化合物在开发用于真菌感染的新治疗剂方面具有潜力 (Farag 等,2008)。此外,结合了苯并吡喃酮、吡唑和噻吩骨架的杂化化合物对各种真菌和细菌菌株表现出有希望的活性,表明了这些分子的结构多样性和生物活性潜力 (Ashok 等,2016)。
抗癌应用
吡唑衍生物的结构特征,包括类似于 4-(溴甲基)-1-甲基-3-(噻吩-2-基)-1H-吡唑的结构特征,已被用于开发抗癌剂。某些衍生物已对肝细胞癌细胞系 (HepG2) 表现出有希望的活性,展示了这些化合物在癌症治疗中的潜力 (Gomha 等,2016)。此外,针对不同肿瘤细胞系的衍生物的新合成突出了这些化合物在解决各种类型癌症方面的多功能性,其中一些化合物对正常人细胞系表现出显着的活性,而没有细胞毒性作用 (Srour 等,2018)。
化学合成应用
除了生物活性之外,4-(溴甲基)-1-甲基-3-(噻吩-2-基)-1H-吡唑的衍生物在化学合成中也扮演着至关重要的角色,在各种反应中充当中间体或催化剂。例如,据报道,基于吡唑的庞大配体的合成被用于稳定用作交叉偶联反应中预催化剂的金属配合物,证明了该化合物在合成化学应用中的多功能性 (Ocansey 等,2018)。
作用机制
The mechanism of action of thiophene-based compounds can vary depending on their specific structure and the biological target. They have been reported to possess a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
未来方向
The future directions in the research of thiophene-based compounds could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
生化分析
Biochemical Properties
4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate kinase activity, thereby affecting downstream signaling pathways . Additionally, the compound may bind to other biomolecules, such as receptors and transporters, altering their conformation and function.
Cellular Effects
The effects of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole on cells are diverse and depend on the cell type and context. In some cell types, the compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. The compound’s impact on cellular metabolism can also affect energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole exerts its effects through various mechanisms. One key mechanism involves binding interactions with target biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression or metabolic changes.
Dosage Effects in Animal Models
The effects of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways or metabolic processes . At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole within cells and tissues are critical for its biological activity . The compound may interact with transporters or binding proteins that facilitate its uptake and distribution to specific cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response.
Subcellular Localization
The subcellular localization of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target biomolecules and its overall biological effects.
属性
IUPAC Name |
4-(bromomethyl)-1-methyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-12-6-7(5-10)9(11-12)8-3-2-4-13-8/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWZDZJORUGKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




